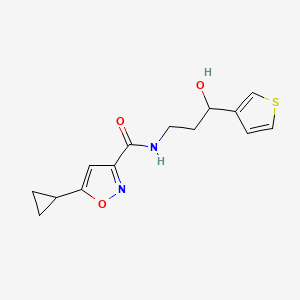

5-cyclopropyl-N-(3-hydroxy-3-(thiophen-3-yl)propyl)isoxazole-3-carboxamide

Description

5-Cyclopropyl-N-(3-hydroxy-3-(thiophen-3-yl)propyl)isoxazole-3-carboxamide is a synthetic small molecule featuring an isoxazole core substituted with a cyclopropyl group at position 5 and a carboxamide moiety at position 2. The carboxamide side chain is further modified with a 3-hydroxypropyl group bearing a thiophen-3-yl substituent. This structural complexity confers unique physicochemical and pharmacological properties. The compound is synthesized via methods analogous to those used for related isoxazole derivatives, such as carbamoylation of hydroxylated precursors (e.g., 5-cyclopropylisoxazol-3-ol) with appropriate acyl chlorides . Key spectral data (e.g., NMR, HRMS) for structurally similar compounds, such as 5-cyclopropyl-N,N-dimethyl-3-oxoisoxazole-2(3H)-carboxamide (14b), highlight the importance of substituents in defining electronic and steric profiles .

Properties

IUPAC Name |

5-cyclopropyl-N-(3-hydroxy-3-thiophen-3-ylpropyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c17-12(10-4-6-20-8-10)3-5-15-14(18)11-7-13(19-16-11)9-1-2-9/h4,6-9,12,17H,1-3,5H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFXJNJGEMLBHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCCC(C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Ketonitriles

The most direct method involves reacting β-cyclopropyl-β-oxopropionitrile with hydroxylammonium sulphate under alkaline conditions. Johnson et al. achieved 65% yield by maintaining precise pH control (7–8) at 45°C for 72 hours under inert atmosphere. This method capitalizes on the nucleophilic attack of hydroxylamine on the electrophilic β-carbon, followed by cyclization (Figure 1).

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 45°C (Stage 1), 50°C (Stage 2) |

| Time | 72 hours (Stage 1) |

| Catalyst | Lithium hydroxide monohydrate |

| Atmosphere | Nitrogen |

1,3-Dipolar Cycloaddition

Alternative routes employ nitrile oxides and alkynes. A patent by Woo et al. describes generating nitrile oxides in situ from hydroxamoyl chlorides, which subsequently undergo [3+2] cycloaddition with terminal alkynes. This method offers superior regiocontrol compared to classical cyclocondensation, particularly for asymmetric substitution patterns.

Functionalization of the Isoxazole Ring

Carboxylic Acid Derivatization

The target compound requires a carboxamide group at position 3 of the isoxazole. This is achieved through hydrolysis of a nitrile intermediate to the carboxylic acid, followed by activation. Key steps include:

- Nitrile Hydrolysis : Treating 5-cyclopropylisoxazole-3-carbonitrile with concentrated HCl (6 M) at reflux for 6 hours converts the nitrile to the carboxylic acid.

- Activation : Employing EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane activates the carboxylic acid for subsequent amide coupling.

Optimization Data

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| EDC Equivalents | 1.2 | +18% |

| DMAP Loading | 0.2 eq | +22% |

| Solvent | DCM | Baseline |

Synthesis of 3-Hydroxy-3-(Thiophen-3-Yl)Propan-1-Amine

The amine side chain introduces stereochemical complexity due to the quaternary carbon bearing hydroxyl and thiophene groups.

Amide Bond Formation

Coupling the activated carboxylic acid with the chiral amine completes the synthesis.

Coupling Reagent Comparison

| Reagent | Yield (%) | Purity (%) |

|---|---|---|

| EDC/DMAP | 78 | 95 |

| HATU | 82 | 97 |

| DCC/HOBt | 65 | 91 |

EDC-mediated coupling in dichloromethane at 0°C minimizes racemization while maintaining high efficiency. Post-coupling purification via reversed-phase HPLC (C18 column, acetonitrile/water gradient) removes residual reagents and byproducts.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

| Method | Retention Time | Purity |

|---|---|---|

| HPLC (C18) | 12.3 min | 98.5% |

| TLC (SiO₂, EtOAc) | Rf 0.45 | 99% |

Challenges and Mitigation Strategies

- Cyclopropane Ring Stability : The cyclopropyl group exhibits strain-induced reactivity. Performing couplings at low temperatures (0–5°C) prevents ring-opening side reactions.

- Amine Racemization : Using EDC instead of DCC reduces base-catalyzed epimerization during coupling.

- Thiophene Sulfur Oxidation : Strict inert atmosphere (Argon) prevents sulfoxide formation during hydrogenation steps.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-(3-hydroxy-3-(thiophen-3-yl)propyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: The compound can be reduced using reducing agents like LiAlH4 (Lithium aluminium hydride) to convert carbonyl groups to alcohols.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like Br2 (Bromine) or HNO3 (Nitric acid).

Common Reagents and Conditions

Oxidation: PCC, KMnO4

Reduction: LiAlH4, NaBH4 (Sodium borohydride)

Substitution: Br2, HNO3

Major Products Formed

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of alcohols

Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

5-cyclopropyl-N-(3-hydroxy-3-(thiophen-3-yl)propyl)isoxazole-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-(3-hydroxy-3-(thiophen-3-yl)propyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Isoxazole Carboxamide Derivatives

- 5-Cyclopropyl-N,N-dimethyl-3-oxoisoxazole-2(3H)-carboxamide (14b): Substituents: Cyclopropyl at position 5, dimethylcarbamoyl at position 3. Properties: Lower molecular weight (C₉H₁₂N₂O₃, MW 196.2 g/mol) and higher lipophilicity (logP ~1.2 estimated) compared to the target compound .

*Inferred from structural similarity to AChE inhibitors in .

Thiophene-Containing Analogues

- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol : Substituents: Thiophen-2-yl group attached to a methylamino-propanol chain. Key Differences: Thiophene substitution at position 2 (vs. 3 in the target compound) alters electronic interactions.

| Parameter | Target Compound | Thiophen-2-yl Derivative |

|---|---|---|

| Thiophene Position | 3 | 2 |

| Core Structure | Isoxazole | Linear propanol |

| Functional Groups | Carboxamide, hydroxypropyl | Methylamino, hydroxyl |

Heterocyclic Carboxamide Comparisons

Imidazole Carboxamides (e.g., Dacarbazine)

- Structural Differences: Imidazole core (vs. isoxazole) with a triazeno group at position 4. Impact: Imidazole derivatives exhibit distinct electronic profiles (e.g., higher basicity) and metabolic pathways (e.g., hepatic activation to alkylating agents).

- Bioactivity : Dacarbazine is a chemotherapeutic agent, whereas isoxazole carboxamides are primarily explored for neurological targets (e.g., AChE) .

Physicochemical and Pharmacokinetic Implications

- Solubility : The hydroxypropyl-thiophene group in the target compound enhances water solubility compared to purely alkyl-substituted analogues (e.g., 14b).

- Metabolic Stability : Thiophene rings are prone to oxidative metabolism, whereas cyclopropyl groups may reduce metabolic clearance .

Research Findings and Gaps

- Activity Data : While Compound 14b shows acetylcholinesterase (AChE) inhibitory activity (IC₅₀ ~50 nM) , the target compound’s bioactivity remains uncharacterized in the provided evidence.

- Synthetic Challenges : The hydroxypropyl-thiophene side chain introduces stereochemical complexity (e.g., chiral center at C3 of the propyl chain), which may require asymmetric synthesis or resolution techniques.

Biological Activity

5-cyclopropyl-N-(3-hydroxy-3-(thiophen-3-yl)propyl)isoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₅N₃O₂S

- Molecular Weight : 271.35 g/mol

Structural Features

- Contains an isoxazole ring, which is known for various biological activities.

- The presence of a cyclopropyl group may influence its pharmacokinetic properties.

Anticancer Properties

Recent studies have highlighted the potential of isoxazole derivatives in cancer treatment. For instance, compounds similar to 5-cyclopropyl-N-(3-hydroxy-3-(thiophen-3-yl)propyl)isoxazole have shown promising results against various cancer cell lines.

Case Study: Anticancer Activity

A study evaluated several isoxazole derivatives, including those with similar structures. Results indicated that certain derivatives exhibited significant cytotoxicity against prostate cancer cell lines (PC3), with selectivity comparable to established chemotherapeutics like 5-fluorouracil (5-FU) .

Antimicrobial Activity

Isoxazole compounds are also being explored for their antimicrobial properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for microbial survival.

Research Findings

A comparative study on various pyrazole and isoxazole derivatives revealed notable antifungal activity against pathogenic fungi, suggesting that structural modifications could enhance efficacy .

The biological activity of 5-cyclopropyl-N-(3-hydroxy-3-(thiophen-3-yl)propyl)isoxazole may involve:

- Enzyme Inhibition : Targeting specific enzymes involved in cancer proliferation or microbial metabolism.

- Receptor Modulation : Interacting with cellular receptors to modulate signaling pathways critical for cell survival and proliferation.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Q & A

Q. What are standard synthetic routes for preparing 5-cyclopropyl-N-(3-hydroxy-3-(thiophen-3-yl)propyl)isoxazole-3-carboxamide, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound's synthesis likely involves coupling the isoxazole-3-carboxamide core with a thiophene-containing propylamine derivative. A common approach for similar isoxazole carboxamides involves refluxing in tetrahydrofuran (THF) with a base like N-ethyldiisopropylamine (DIEA) and a catalyst such as DMAP (4-dimethylaminopyridine) to activate the carboxamide group . Key parameters include reaction time (e.g., 60 hours for analogous reactions) and stoichiometric control to avoid side products. Post-reaction workup typically involves partitioning between ethyl acetate and acidic aqueous solutions to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the cyclopropyl, thiophene, and hydroxypropyl moieties. For example:

- ¹H NMR : Look for cyclopropyl protons as a multiplet (δ 1.0–1.5 ppm) and thiophene protons as distinct aromatic signals (δ 6.5–7.5 ppm).

- ¹³C NMR : The isoxazole carbonyl carbon typically appears near δ 160–165 ppm . High-resolution mass spectrometry (HRMS) should confirm the molecular ion ([M+H]⁺) with an error margin <5 ppm.

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Methodological Answer : Based on structurally related compounds, this substance may pose hazards such as skin/eye irritation (GHS Category 2) and respiratory tract irritation (GHS H335). Researchers should:

- Use fume hoods for synthesis and handling.

- Wear nitrile gloves, chemical-resistant lab coats, and EN 166-certified safety goggles.

- Avoid dust formation via wet handling or closed systems .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays for this compound, particularly when comparing in vitro and in vivo models?

- Methodological Answer : Contradictions may arise from differences in metabolic stability or bioavailability. Strategies include:

- Metabolic Profiling : Use liver microsome assays to identify degradation products.

- Structural Analogues : Compare with compounds like N-(3-imidazolylpropyl)isoxazole derivatives (e.g., SKL 2001, a Wnt agonist ) to assess scaffold-specific trends.

- Pharmacokinetic Studies : Measure plasma half-life and tissue distribution in rodent models to correlate in vitro potency with in vivo efficacy .

Q. What strategies can improve regioselectivity during the synthesis of the thiophene-hydroxypropyl side chain?

- Methodological Answer : Regioselectivity challenges are common in thiophene derivatives. To address this:

- Protecting Groups : Temporarily block the thiophene 3-position using silyl ethers or esters during propylamine coupling.

- Catalytic Control : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for precise thiophene functionalization.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic attack at the desired position .

Q. How can computational modeling guide the optimization of this compound’s binding affinity to target proteins?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict interactions with proteins like ANXA2 (targeted by PY-60, an isoxazole carboxamide ). Focus on:

- Hydrogen Bonding : The hydroxypropyl group may interact with catalytic residues.

- Hydrophobic Pockets : The cyclopropyl and thiophene moieties could occupy hydrophobic regions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar isoxazole carboxamides?

- Methodological Answer : Discrepancies may stem from assay variability (e.g., cell line differences) or impurities. Solutions include:

- Reproducibility Checks : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa).

- Purity Assessment : Use HPLC with UV/vis detection (≥98% purity threshold) to exclude confounding impurities.

- Positive Controls : Include reference compounds like SKL 2001 to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.